molecular formula C22H32BrN B1192503 CPP11G

CPP11G

Cat. No. B1192503
M. Wt: 390.41
InChI Key: OPJZVCVVRSRNPP-ZJOUEHCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CPP11G is a selective NADPH oxidase 2 (Nox2) inhibitor which attenuates endothelial cell inflammation and vessel dysfunction and restores mouse hind-limb flow.

Scientific Research Applications

Gene-Delivery Applications

Cell-penetrating peptides (CPPs) like CPP11G are studied for their potential in gene-delivery applications. The CM18-Tat11 hybrid peptide, a variant of CPP, has shown promise in enhancing the delivery of nucleic acids into cells, overcoming the challenge of endosomal entrapment. This peptide assembles with DNA to form a vector that effectively enters cells and releases DNA, facilitating efficient gene transfection without cytotoxic effects. The ability to optimize peptide-DNA ratios for better vector characteristics represents a significant advancement in non-viral gene delivery methods (Salomone et al., 2013).

DNA Methylation and Antidepressant Response

Research on interleukin-11 (IL11), related to this compound, has indicated its role in predicting antidepressant response in major depressive disorder (MDD) patients. Changes in IL11 transcription, influenced by DNA methylation, were linked to the effectiveness of antidepressants. This study suggests the potential of IL11 DNA methylation as a biomarker for personalizing antidepressant treatments (Powell et al., 2013).

Immunostimulatory Effects of CpG Motifs

CpG motifs, connected to the study of CPPs, have been identified as immunostimulatory elements in bacterial DNA. These motifs can induce migration of Langerhans cells and dendritic cells, crucial for initiating immune responses. The interaction of CpG motifs with specific cells provides insights into the mechanisms underlying DNA vaccine-induced immune responses (Ban et al., 2000).

Germline Mutation Origins

Investigations into mutations in the PTPN11 gene, which includes CpG dinucleotides, have revealed insights into genetic origins and transmission patterns in Noonan syndrome. This research has important implications for understanding the hereditary nature of this disorder and could be relevant to this compound studies (Tartaglia et al., 2004).

CpG Oligodeoxynucleotide in Malaria Vaccine

The use of CpG oligodeoxynucleotides, related to this compound, has been shown to enhance the efficacy of a subunit malaria vaccine. This formulation, when combined with other adjuvants, can lead to better immune responses and protection against malaria, demonstrating the potential of CpG ODNs in vaccine development (Kumar et al., 2004).

properties

Molecular Formula

C22H32BrN

Molecular Weight

390.41

IUPAC Name

(±)-(1s,4r,9s)-5-Bromo-3,3-dimethyl-9-(2-methylallyl)-10-pentyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene

InChI

InChI=1S/C22H32BrN/c1-6-7-8-12-24-18(13-15(2)3)21-20-16(10-9-11-17(20)23)19(24)14-22(21,4)5/h9-11,18-19,21H,2,6-8,12-14H2,1,3-5H3/t18-,19-,21-/m0/s1

InChI Key

OPJZVCVVRSRNPP-ZJOUEHCJSA-N

SMILES

CCCCCN1[C@@H](CC(C)=C)[C@]2([H])C(C)(C)C[C@@]1([H])C3=C2C(Br)=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CPP-11G;  CPP 11G;  CPP11G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CPP11G
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CPP11G
Reactant of Route 4
CPP11G
Reactant of Route 5
CPP11G
Reactant of Route 6
CPP11G

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